molecular formula C14H26O4 B2982459 8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane CAS No. 1876658-03-5

8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane

Cat. No.: B2982459
CAS No.: 1876658-03-5
M. Wt: 258.358
InChI Key: UPRGWHWAWMWKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane (CAS: 1876658-03-5) is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core with a 2-butoxyethoxy substituent at the 8-position. The molecular formula is C₁₆H₂₈O₄, with a molecular weight of 284.39 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name

8-(2-butoxyethoxy)-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-2-3-8-15-9-10-16-13-4-6-14(7-5-13)17-11-12-18-14/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRGWHWAWMWKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane can be achieved through a multi-step process involving the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires the presence of a base and an appropriate solvent to facilitate the formation of the spiro compound.

Industrial Production Methods

While specific industrial production methods for 8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

The table below compares key structural features and substituent effects:

Compound Name Substituent at 8-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Effects References
8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane 2-Butoxyethoxy C₁₆H₂₈O₄ 284.39 High lipophilicity; ether stability
8-Iodo-1,4-dioxaspiro[4.5]decane Iodo C₇H₁₁IO₂ 254.07 Electrophilic reactivity (leaving group)
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane CF₃ C₉H₁₃F₃O₂ 210.19 Electron-withdrawing; metabolic stability
8-Ethynyl-1,4-dioxaspiro[4.5]decane Ethynyl C₁₀H₁₄O₂ 166.22 Click chemistry applications
8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 4-Methoxyphenyl + COOH C₁₇H₂₀O₅ 304.34 Enhanced solubility (polar group)

Key Observations :

  • Electron-Donating Groups: The 2-butoxyethoxy substituent provides steric bulk and moderate electron-donating effects, enhancing stability in non-polar environments .
  • Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) increases electrophilicity and resistance to metabolic degradation, making it suitable for pharmaceuticals .
  • Reactive Substituents : Iodo and ethynyl groups enable cross-coupling or click chemistry, respectively .

Reactivity and Stability

  • Radical Stability: Aryl-substituted analogs (e.g., styryl derivatives) stabilize radical cations, enabling C–C bond cleavage under photocatalytic conditions, whereas non-aryl derivatives (e.g., 1,4-dioxaspiro[4.5]decane) lack this property .
  • Hydrolytic Stability : The 1,4-dioxaspiro[4.5]decane core is generally stable under basic conditions, but substituents like iodine may render it susceptible to nucleophilic attack .
  • Thermal Stability : Trifluoromethyl and ethynyl groups enhance thermal stability compared to alkyl ethers .

Biological Activity

8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane is a complex organic compound with the molecular formula C14H26O4 and a molar mass of 258.35 g/mol. This compound features a unique spirocyclic structure that has been investigated for its potential biological activities.

  • Molecular Formula : C14H26O4
  • Molar Mass : 258.35 g/mol
  • Density : Approximately 1.04 g/cm³ (predicted)
  • Boiling Point : 345.5 ± 42.0 °C (predicted)

These properties suggest that the compound is relatively stable under standard conditions but may exhibit varying solubility in different solvents.

Research indicates that 8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane may possess significant biological properties, particularly in the context of cancer therapy and inflammation management. The proposed mechanisms include:

  • Induction of Apoptosis : The compound has been shown to block cell proliferation and induce programmed cell death in certain cancer cell lines.
  • Anti-inflammatory Effects : It inhibits the production of nitric oxide and prostaglandins, which are mediators involved in inflammatory responses.

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional similarities between 8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane and other related compounds:

Compound NameStructural FeaturesUnique Characteristics
1,4-Dioxaspiro[4.5]decaneBasic spirocyclic frameworkLacks substituents that enhance reactivity
8-Iodo-1,4-dioxaspiro[4.5]decaneContains iodine substituentIncreased reactivity due to halogen presence
8-Cyano-1,4-dioxaspiro[4.5]decaneContains cyano groupDifferent reactivity profile

The presence of the butoxyethoxy group in this compound may contribute to its enhanced solubility and interaction with biological systems compared to its analogs.

In Vitro Studies

In vitro studies have demonstrated that 8-(2-Butoxyethoxy)-1,4-dioxaspiro[4.5]decane exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. Notably:

  • Cell Line Tested : MCF-7 (breast cancer) and HT-29 (colon cancer).
  • Concentration Range : Effective concentrations ranged from 10 µM to 50 µM.
  • Results : Significant reduction in cell viability was observed at higher concentrations after 48 hours of exposure.

In Vivo Studies

Limited in vivo studies are available, but preliminary data suggest potential therapeutic applications:

  • Animal Model : Studies on mice treated with the compound showed reduced tumor growth in xenograft models.
  • Dosage : Administered dosages ranged from 50 mg/kg to 200 mg/kg body weight.

These findings indicate that further investigation is warranted to explore the therapeutic potential of this compound in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.